

Application Notes and Protocols: Hydrogel Formation Using Tetra-functional PEG-azide

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Compound of Interest

Compound Name: Tetra-(amido-PEG10-azide)

Cat. No.: B13719154

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the formation of hydrogels using tetra-functional polyethylene glycol (PEG)-azide. This method leverages bioorthogonal "click chemistry" to create biocompatible and tunable hydrogels for a variety of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.

Introduction

Tetra-functional PEG (tetra-PEG) hydrogels are formed by crosslinking four-arm PEG molecules, creating a network with a highly uniform structure.[1][2][3] When tetra-PEG is functionalized with azide groups, it can react with a complementary molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] This "click chemistry" reaction is highly efficient, occurs under physiological conditions without the need for a cytotoxic copper catalyst, and forms a stable triazole linkage.[6][7] The resulting hydrogels are biocompatible and their physical properties can be precisely controlled, making them ideal for biomedical research and drug development.[8][9][10]

Applications

- **Drug Delivery:** The porous and biocompatible nature of tetra-PEG-azide hydrogels makes them excellent candidates for controlled drug release systems.[8][9][11][12] Drugs can be

encapsulated within the hydrogel matrix and released in a sustained manner as the hydrogel degrades.[8][9][11][12]

- Tissue Engineering and 3D Cell Culture: These hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.[4][6][7] The ability to form the hydrogel in situ allows for the encapsulation of cells within a 3D environment.[5][6][7]
- Bioprinting: The rapid and controllable gelation of tetra-PEG-azide systems makes them suitable for use as bio-inks in 3D bioprinting applications.

Experimental Protocols

Materials and Reagents

- Tetra-functional PEG-azide (Tetra-PEG-N3)
- Dibenzo-cyclooctyne functionalized crosslinker (e.g., PEG-DBCO, peptide-DBCO)
- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium (if encapsulating cells)
- Syringes and mixing tips

Protocol for Hydrogel Formation (SPAAC Reaction)

- Preparation of Precursor Solutions:
 - Dissolve Tetra-PEG-azide in PBS (pH 7.4) to the desired concentration (e.g., 5% w/v).
 - Dissolve the DBCO-functionalized crosslinker in a separate vial of PBS (pH 7.4) to a stoichiometric equivalent concentration.
- Hydrogel Formation:
 - Draw the Tetra-PEG-azide solution into one syringe.
 - Draw the DBCO-crosslinker solution into a second syringe.

- Connect both syringes to a mixing tip.
- Simultaneously and evenly depress the plungers of both syringes to mix the solutions and extrude the gelling solution.
- Gelation should occur within minutes at room temperature.[5][13]

Characterization of Hydrogel Properties

3.3.1. Gelation Time

The gelation time can be determined by the vial tilt method. After mixing the precursor solutions, the vial is tilted at regular intervals. The gelation time is the point at which the solution no longer flows.

3.3.2. Swelling Ratio

- Prepare a hydrogel of a known initial weight (W_{dry}).
- Immerse the hydrogel in PBS (pH 7.4) at 37°C.[14]
- Allow the hydrogel to swell to equilibrium (typically 24 hours).[14]
- Remove the swollen hydrogel, gently blot to remove excess surface water, and weigh ($W_{swollen}$).
- The swelling ratio is calculated as: $(W_{swollen} - W_{dry}) / W_{dry}$.

3.3.3. Mechanical Testing (Rheology)

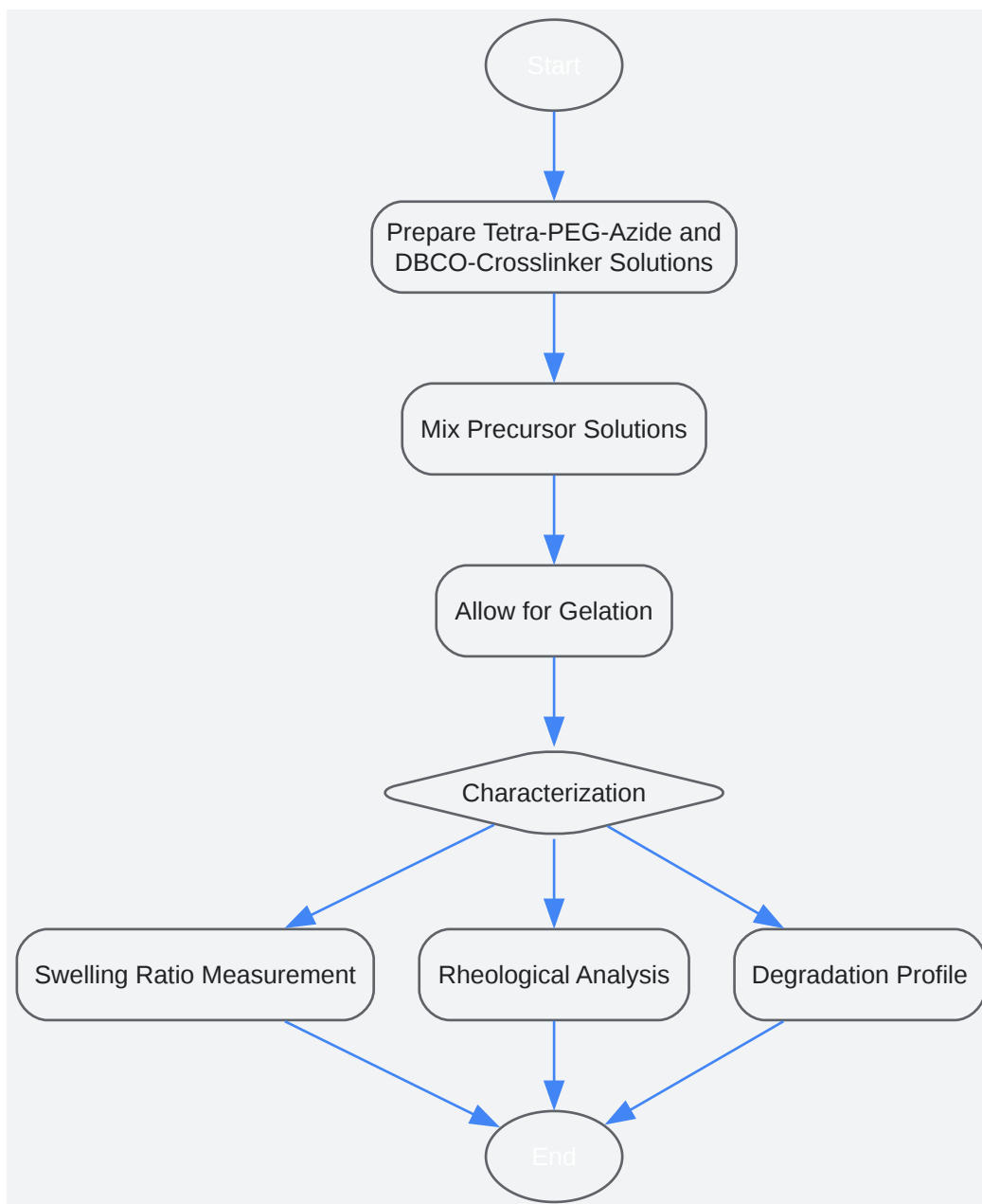
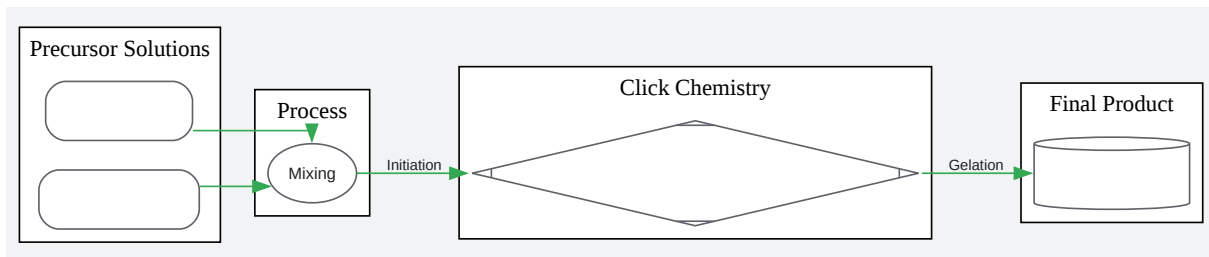
The mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), can be measured using an oscillatory rheometer.[10][15] These measurements provide insight into the stiffness and viscoelasticity of the hydrogel.[10][15]

Quantitative Data

The properties of tetra-PEG hydrogels can be tuned by altering parameters such as polymer concentration and the molecular weight of the PEG precursors.

Property	Polymer Concentration	Value	Reference
Gelation Time	Not specified	2 to 30 min	[13]
Theoretical Mesh Size	2.5%	8.41 nm	[15]
	5%	7.41 nm	[15]
	10%	6.43 nm	[15]
Storage Modulus (G')	2.5%	~1 kPa	[15]
	5%	~4 kPa	[15]
	10%	~16 kPa	[15]
Young's Modulus	PEG-2k	106 MPa	[16]
	PEG-20k	6 MPa	[16]
Swelling Ratio	PEG-2k	240%	[16]
	PEG-20k	1400%	[16]

Diagrams



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